
Gln-Tyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gln-Tyr, also known as glutamine-tyrosine, is a dipeptide composed of the amino acids glutamine and tyrosine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both glutamine and tyrosine in its structure allows this compound to participate in a variety of biochemical processes, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Tyr typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) and then coupled to the amino group of the growing peptide chain.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between glutamine and tyrosine. This method can offer higher specificity and yield compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
Gln-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones, which can further react to form cross-linked products.
Reduction: Reduction reactions can target the amide bonds in the peptide, leading to the formation of amino alcohols.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, forming ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions to oxidize the phenol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce amide bonds.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and cross-linked products.
Reduction: Amino alcohols.
Substitution: Ether or ester derivatives.
科学的研究の応用
Gln-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of Gln-Tyr involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit the activity of angiotensin-converting enzyme (ACE) by binding to its active site, thereby reducing the production of angiotensin II and lowering blood pressure. The peptide can also modulate signal transduction pathways by interacting with receptors and enzymes involved in cellular processes.
類似化合物との比較
Similar Compounds
Gln-Tyr-His: A tripeptide with additional histidine, which may exhibit different biological activities.
Gln-Phe-Tyr: A tripeptide with phenylalanine, which can influence its chemical properties and interactions.
Tyr-Gln: A dipeptide with the reverse sequence, which may have distinct structural and functional characteristics.
Uniqueness of this compound
This compound is unique due to the specific combination of glutamine and tyrosine, which allows it to participate in a variety of biochemical processes. The presence of the phenol group in tyrosine provides additional reactivity, making this compound a versatile compound for research and industrial applications.
特性
CAS番号 |
457662-02-1 |
|---|---|
分子式 |
C14H19N3O5 |
分子量 |
309.32 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-10(5-6-12(16)19)13(20)17-11(14(21)22)7-8-1-3-9(18)4-2-8/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
InChIキー |
KGNSGRRALVIRGR-QWRGUYRKSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


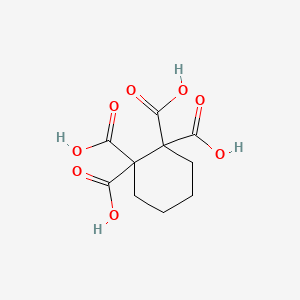
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
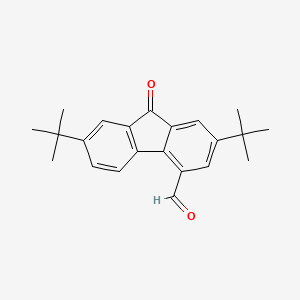
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)

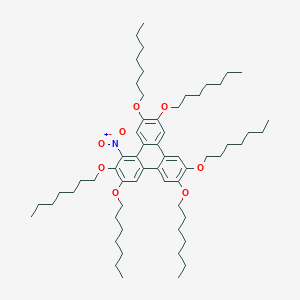
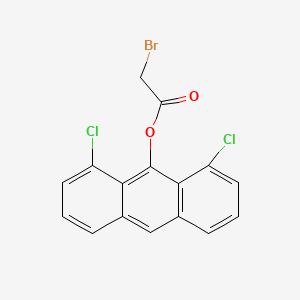
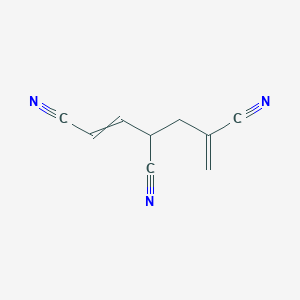
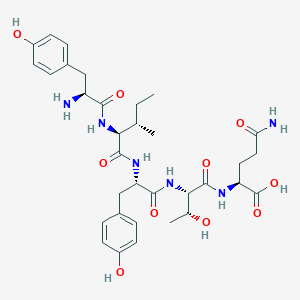
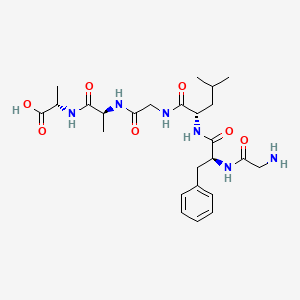
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
